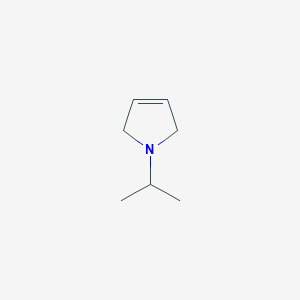

1-(propan-2-yl)-2,5-dihydro-1H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-yl-2,5-dihydropyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-7(2)8-5-3-4-6-8/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJXGVAHWNWPHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC=CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the Dihydropyrrole Scaffold in Heterocyclic Synthesis

The 2,5-dihydropyrrole, also known as a 3-pyrroline (B95000), is a five-membered nitrogen-containing heterocycle that serves as a crucial building block in organic synthesis. Its importance stems from its presence in the core structure of numerous biologically active natural products and pharmaceutical agents. Pyrrole (B145914) derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.

The dihydropyrrole scaffold offers a versatile platform for synthetic chemists. The endocyclic double bond and the nitrogen atom can be readily functionalized, allowing for the construction of more complex molecular architectures. Mild reduction of the double bond leads to the corresponding pyrrolidine (B122466), a saturated five-membered ring that is also a prevalent motif in many biologically active compounds. For instance, the reduction of pyrrole with zinc and acetic acid can yield 3-pyrroline (2,5-dihydropyrrole). The ability to selectively modify the scaffold makes dihydropyrroles valuable intermediates in the synthesis of alkaloids, amino acids, and other complex nitrogen-containing molecules.

Structural Context of N Alkyl 2,5 Dihydro 1h Pyrroles Within Organic Chemistry

1-(propan-2-yl)-2,5-dihydro-1H-pyrrole belongs to the class of N-alkyl-2,5-dihydro-1H-pyrroles, where an isopropyl group is attached to the nitrogen atom of the dihydropyrrole ring. The introduction of an alkyl substituent on the nitrogen atom significantly influences the compound's physical and chemical properties, including its solubility, basicity, and reactivity.

The synthesis of N-alkyl-2,5-dihydro-1H-pyrroles can be achieved through various established methods in organic chemistry. A common approach involves the reaction of cis-1,4-dihalo-2-butene with a primary amine, in this case, isopropylamine. orgsyn.org Another versatile method is the palladium-catalyzed allylation of an amine with an allyl alcohol, followed by a ring-closing metathesis reaction to form the dihydropyrrole ring. rsc.org Other synthetic strategies include the silver-catalyzed cyclization of γ-amino allenes and the ring expansion of vinyl aziridines. organic-chemistry.orgacs.org

Below is a table summarizing some general properties of the parent 2,5-dihydro-1H-pyrrole and the specific compound of interest.

| Property | 2,5-dihydro-1H-pyrrole | This compound |

| Molecular Formula | C₄H₇N | C₇H₁₃N |

| Molecular Weight | 69.11 g/mol | 111.19 g/mol |

| Common Synonyms | 3-Pyrroline (B95000) | 1-isopropyl-2,5-dihydro-1H-pyrrole; N-isopropyl-3-pyrroline |

| General Synthetic Routes | Paal-Knorr synthesis, Reduction of pyrrole (B145914) | Reaction of cis-1,4-dihalo-2-butene with isopropylamine, Pd-catalyzed allylation/ring-closing metathesis |

This table presents general information and common synthetic approaches for the parent scaffold and the specific derivative.

Current Research Landscape and Knowledge Gaps for 1 Propan 2 Yl 2,5 Dihydro 1h Pyrrole

A comprehensive review of the current scientific literature reveals a significant knowledge gap concerning the specific compound 1-(propan-2-yl)-2,5-dihydro-1H-pyrrole. While the broader class of N-alkyl-2,5-dihydro-1H-pyrroles is well-documented, with numerous studies on their synthesis and application as synthetic intermediates, dedicated research on the isopropyl-substituted variant is notably absent.

Publicly available chemical databases provide basic information such as its molecular formula and structure, but there is a lack of published experimental data on its specific synthesis, reactivity, and biological activity. This indicates that this compound is an under-explored area of research.

The potential research directions for this compound are numerous. A systematic investigation into efficient and scalable synthetic routes would be a valuable starting point. Subsequent studies could explore its reactivity in various organic transformations, leveraging the electronic and steric influence of the N-isopropyl group. Furthermore, given the broad biological activities associated with pyrrole (B145914) derivatives, screening this compound for potential pharmacological properties could unveil novel applications. The current absence of research presents a clear opportunity for new investigations into the chemical and biological profile of this specific heterocyclic compound.

An in-depth examination of the synthetic methodologies for this compound and its analogues reveals a variety of strategic approaches to the construction and functionalization of the 2,5-dihydropyrrole core. These methods range from the convergent assembly of multiple components to cyclization reactions of linear precursors and targeted installation of substituents onto a pre-formed ring.

Theoretical and Computational Investigations of 1 Propan 2 Yl 2,5 Dihydro 1h Pyrrole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations serve as a cornerstone for predicting molecular properties, providing a theoretical framework to complement and guide experimental research.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing organic molecules. researchgate.netmdpi.com For 1-(propan-2-yl)-2,5-dihydro-1H-pyrrole, DFT calculations, particularly using a functional such as B3LYP combined with a basis set like 6-311G(d,p), are employed to determine the molecule's most stable three-dimensional conformation through geometry optimization. mdpi.comscispace.com This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.

The optimization would reveal the puckering of the 2,5-dihydro-1H-pyrrole ring and the orientation of the isopropyl group attached to the nitrogen atom. The resulting geometric parameters are fundamental for understanding the molecule's steric and electronic properties and serve as the foundation for all subsequent computational analyses.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=C | ~1.34 Å |

| Bond Length | C-N | ~1.46 Å |

| Bond Length | N-C(isopropyl) | ~1.48 Å |

| Bond Angle | C-N-C | ~109° |

| Bond Angle | N-C-C | ~112° |

| Dihedral Angle | C-N-C-C | Variable (defines ring pucker) |

Frontier Molecular Orbital (FMO) theory is crucial for explaining the chemical reactivity of molecules. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. youtube.com The LUMO is the innermost empty orbital that can accept electrons, and its energy level corresponds to the molecule's electrophilicity. youtube.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom and the π-system of the C=C double bond, which are the most electron-rich regions. The LUMO would likely be an antibonding π* orbital associated with the C=C double bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

| Property | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 | Electron-donating ability (nucleophilicity) |

| LUMO Energy | 0.5 to 1.5 | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 6.0 to 8.0 | Indicates high kinetic stability and low reactivity |

| Electronegativity (χ) | ~2.5 | Overall ability to attract electrons |

| Chemical Hardness (η) | ~3.5 | Resistance to change in electron distribution |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. bhu.ac.in Regions of negative electrostatic potential (typically colored red and yellow) are electron-rich and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net

In the case of this compound, the MEP map would show a significant region of negative potential around the lone pair of the nitrogen atom and the π-cloud of the double bond. These areas are the primary nucleophilic centers of the molecule. Positive potential would be concentrated around the hydrogen atoms, particularly those attached to the carbon atoms adjacent to the nitrogen. This analysis provides a clear, visual guide to the molecule's reactivity patterns. mdpi.com

| Molecular Region | Predicted Potential | Color on MEP Map | Predicted Reactivity |

|---|---|---|---|

| Nitrogen lone pair | Strongly Negative | Red | Site for electrophilic attack, protonation |

| C=C π-system | Negative | Yellow/Green | Site for electrophilic addition |

| Hydrogen atoms | Positive | Blue | Potential sites for nucleophilic interaction |

Computational vibrational spectroscopy is used to predict the infrared (IR) and Raman spectra of a molecule. uzh.ch By performing frequency calculations on the DFT-optimized geometry, a set of vibrational modes and their corresponding frequencies can be obtained. These theoretical spectra can be directly compared with experimental data from FTIR and FT-Raman spectroscopy to confirm the molecular structure. researchgate.net

For this compound, key vibrational modes would include the C=C stretching frequency, C-N stretching, C-H stretching of the alkyl and alkene groups, and various bending modes. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental results.

| Vibrational Mode | Predicted Wavenumber (cm-1) | Expected Intensity |

|---|---|---|

| C-H stretch (sp2) | 3050-3100 | Medium |

| C-H stretch (sp3) | 2850-3000 | Strong |

| C=C stretch | 1640-1660 | Medium-Weak |

| CH2 scissoring | 1450-1470 | Medium |

| C-N stretch | 1100-1250 | Strong |

Computational Elucidation of Reaction Mechanisms

Beyond static properties, computational chemistry can map out entire reaction pathways, providing deep insights into chemical transformations.

To understand the kinetics and feasibility of a chemical reaction, computational methods can be used to identify the transition state (TS)—the highest energy point along the reaction coordinate. For a hypothetical reaction involving this compound, such as an electrophilic addition to the double bond, the geometry of the TS can be located using specialized optimization algorithms.

A key confirmation of a true transition state is a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path. The energy difference between the reactants and the transition state defines the activation energy barrier (Ea). A lower energy barrier indicates a faster reaction rate. This analysis is invaluable for predicting reaction outcomes and understanding detailed mechanistic pathways without direct experimental observation.

Thermodynamic and Kinetic Aspects of Formation Pathways

The formation of N-substituted 2,5-dihydro-1H-pyrroles, such as this compound, is predominantly achieved through the Paal-Knorr synthesis. organic-chemistry.orgwikipedia.org This highly reliable method involves the reaction of a 1,4-dicarbonyl compound (or a synthetic equivalent like 2,5-dimethoxytetrahydrofuran) with a primary amine—in this case, propan-2-amine. organic-chemistry.org The reaction proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the final pyrroline (B1223166) ring. wikipedia.org

The process is typically conducted under neutral or mildly acidic conditions, as a low pH (<3) can favor the formation of furan (B31954) derivatives as byproducts. organic-chemistry.org The thermodynamic and kinetic parameters of this pathway are crucial in determining reaction efficiency, yield, and the potential for side-product formation.

Kinetic Control: While thermodynamically favorable, the reaction rate is governed by key kinetic barriers. The rate-determining step is typically the intramolecular cyclization of the hemiaminal intermediate. organic-chemistry.org The activation energy (Ea) for this step is influenced by several factors, including the nature of the substituents on the dicarbonyl compound and the nucleophilicity of the amine. The use of a weak acid catalyst, such as acetic acid, can accelerate the reaction by protonating a carbonyl group, making it more electrophilic and lowering the activation energy for the initial amine attack. organic-chemistry.orgresearchgate.net

Below is a table summarizing the key thermodynamic and kinetic parameters pertinent to the Paal-Knorr synthesis of N-substituted pyrrolines.

| Parameter | Symbol | Significance in Formation Pathway | Representative Value Range |

| Gibbs Free Energy | ΔG | A negative value indicates a spontaneous and thermodynamically favorable reaction, driving the formation of the pyrroline ring. | < 0 kcal/mol |

| Enthalpy of Reaction | ΔH | Typically negative (exothermic), reflecting the formation of stable C-N bonds. | -10 to -30 kcal/mol |

| Entropy of Reaction | ΔS | Positive, largely due to the release of two water molecules, which increases the overall disorder of the system. | > 0 cal/(mol·K) |

| Activation Energy | Ea | The energy barrier for the rate-determining step (cyclization). Lower values lead to faster reaction rates. | 15 to 25 kcal/mol (uncatalyzed) |

| Rate-Determining Step | RDS | The slowest step in the reaction mechanism, which is the intramolecular nucleophilic attack leading to ring closure. organic-chemistry.org | Cyclization of hemiaminal |

Note: The values presented are representative for Paal-Knorr type reactions and serve as an illustrative guide. Specific experimental or calculated values for this compound are not widely published.

Advanced Computational Methodologies

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystals

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain detailed insights into crystal packing and stability. The analysis generates a three-dimensional surface where properties such as d_norm (normalized contact distance) are displayed. Red spots on the d_norm surface indicate close intermolecular contacts, such as hydrogen bonds, while blue regions represent weaker or more distant interactions. mdpi.com

While a crystal structure for this compound has not been published, analysis of related heterocyclic compounds provides a clear indication of the expected interactions. nih.govnih.govresearchgate.net The dominant interactions are typically van der Waals forces, primarily in the form of hydrogen-hydrogen (H···H) contacts, owing to the abundance of hydrogen atoms on the molecular surface. Weaker hydrogen bonds of the C–H···N or C–H···π type would also be expected to play a role in directing the crystal packing.

The following table presents a hypothetical but representative breakdown of intermolecular contacts for this compound, based on published analyses of similar N-alkyl heterocyclic structures.

| Interaction Type | Contribution (%) | Description |

| H···H | ~65-75% | The most significant contributor, representing nonspecific van der Waals forces across the crystal. nih.gov |

| C···H / H···C | ~20-30% | Represents interactions between carbon and hydrogen atoms on adjacent molecules. |

| N···H / H···N | ~3-8% | Indicates weak hydrogen bonding involving the pyrroline nitrogen atom as an acceptor. researchgate.net |

Molecular Dynamics Simulations (if applicable to specific derivatives)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For derivatives of 2,5-dihydro-1H-pyrrole, MD simulations serve as an invaluable tool for exploring conformational dynamics, interactions with solvents, and binding mechanisms with biological targets such as enzymes or receptors. nih.gov

The methodology involves defining a force field—a set of parameters that describe the potential energy of the system—and then solving Newton's equations of motion for every atom in the system. acs.org This generates a trajectory that describes how the positions and velocities of atoms evolve over a specific period, typically from nanoseconds to microseconds.

In the context of drug discovery, MD simulations are frequently applied to pyrrolidine (B122466) and pyrroline derivatives to:

Assess Binding Stability: After a ligand is computationally "docked" into a protein's active site, MD simulations can predict the stability of the resulting complex. Key metrics like the Root Mean Square Deviation (RMSD) of the ligand's position are monitored; a stable RMSD value over time suggests a stable binding mode. nih.gov

Characterize Binding Interactions: Simulations allow for a dynamic view of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein. The persistence of these interactions throughout the simulation can highlight key residues responsible for binding affinity.

Explore Conformational Changes: Both the ligand and the protein can change conformation upon binding. MD simulations can capture these induced-fit effects, providing a more accurate picture of the binding event than static docking models.

For example, studies on pyrrolidine derivatives as Mcl-1 inhibitors have used MD simulations to confirm that the designed compounds remain stable within the protein's binding site over a 100 ns trajectory, validating the docking results. nih.gov Such studies provide crucial insights that guide the rational design of more potent and selective therapeutic agents.

In Silico Predictions of Structural Properties

In silico methods, leveraging computational chemistry and bioinformatics, allow for the rapid prediction of a wide range of molecular properties before a compound is ever synthesized. These predictions are crucial for screening virtual libraries, prioritizing synthetic targets, and assessing the potential drug-likeness of novel molecules. For this compound, various structural and physicochemical properties can be accurately estimated using established algorithms and models.

Methods such as Density Functional Theory (DFT) can be used to calculate optimized molecular geometry, electronic structure, and vibrational frequencies. Quantitative Structure-Property Relationship (QSPR) models predict properties based on molecular descriptors. Furthermore, parameters relevant to a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) are commonly predicted to evaluate its suitability as a drug candidate. mdpi.com This often includes an assessment of Lipinski's Rule of Five, which predicts poor absorption or permeation when a molecule violates several of its criteria. nih.gov

The table below lists key structural and physicochemical properties for this compound predicted from computational models.

| Property | Predicted Value | Method/Significance |

| Molecular Formula | C₇H₁₃N | Defines the elemental composition of the molecule. uni.lu |

| Molecular Weight | 111.19 g/mol | The mass of one mole of the compound. Conforms to Lipinski's rule (<500). |

| Monoisotopic Mass | 111.1048 Da | The exact mass of the molecule with the most abundant isotopes. uni.lu |

| XlogP | 1.3 | A measure of lipophilicity (oil/water partition coefficient). A value <5 is favorable under Lipinski's rules. uni.lu |

| Hydrogen Bond Donors | 0 | The number of N-H or O-H bonds. Conforms to Lipinski's rule (≤5). |

| Hydrogen Bond Acceptors | 1 | The number of nitrogen or oxygen atoms. Conforms to Lipinski's rule (≤10). |

| Rotatable Bonds | 1 | The number of bonds that allow free rotation, influencing conformational flexibility. A low number (<10) is generally favorable for bioavailability. |

| Topological Polar Surface Area (TPSA) | 12.4 Ų | The surface sum over all polar atoms, a predictor of drug transport properties. A value <140 Ų is associated with good cell permeability. |

| Predicted Collision Cross Section | 123.9 Ų ([M+H]⁺) | The effective area of an ion in the gas phase, a parameter used in ion mobility-mass spectrometry. uni.lu |

Derivatives and Analogues of 1 Propan 2 Yl 2,5 Dihydro 1h Pyrrole

Synthesis and Characterization of Substituted 2,5-Dihydro-1H-pyrroles

The synthesis of substituted 2,5-dihydro-1H-pyrroles can be achieved through various synthetic methodologies. A common approach involves the ring-closing metathesis (RCM) of diallylamines. For instance, the synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid starts from N-Boc-diallylamine, which undergoes RCM, followed by other transformations. carbogen-amcis.com Another versatile method for creating substituted dihydropyrroles is through a combinatorial approach on a solid phase, which allows for the rapid synthesis of diverse libraries of these compounds. nih.gov

General synthetic routes to N-substituted pyrroles, which are related structures, often utilize the Paal-Knorr synthesis. This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine. uctm.eduorganic-chemistry.org For example, reacting 2,5-hexanedione (B30556) with various amines can yield N-substituted 2,5-dimethylpyrroles. google.com While these methods are applicable for the synthesis of the general class of compounds, specific documented procedures for the synthesis and detailed characterization of a wide range of substituted derivatives starting from 1-(propan-2-yl)-2,5-dihydro-1H-pyrrole are not readily found.

Pyrrole-2,5-dione Derivatives and Their Chemical Space Exploration

Pyrrole-2,5-diones, commonly known as maleimides, are a significant class of compounds. The synthesis of N-substituted maleimides typically involves the reaction of maleic anhydride (B1165640) with a primary amine to form a maleamic acid, which is then cyclized via dehydration. mdpi.com A wide array of N-substituted 1H-pyrrole-2,5-dione derivatives have been synthesized and studied for various potential applications. mdpi.comnih.gov

The exploration of the chemical space of these derivatives has included variations in the N-substituent, which can be alkyl, aryl, or more complex moieties. mdpi.com However, specific studies detailing the synthesis and chemical space exploration of pyrrole-2,5-dione derivatives directly derived from this compound are not prominent in the available literature.

Fused Ring Systems Incorporating the Dihydropyrrole Moiety

The 2,5-dihydro-1H-pyrrole core is a structural component of several fused ring systems, notably in various alkaloids. For instance, the synthesis of heteroaromatic-fused pyrrolidines can be achieved through the ring-opening reaction of cyclopropanes. nih.gov This highlights the utility of pyrrole-related structures in building more complex molecular architectures. Pyrrole-containing fused-ring compounds have garnered attention for their unique structures and potential applications in materials science. researchgate.net While these examples show the importance of the pyrrole (B145914) and dihydropyrrole framework in fused systems, there is a lack of specific research detailing the synthesis and characterization of fused ring systems that explicitly incorporate the this compound moiety.

Chiral Dihydropyrrole Derivatives and Their Stereoisomeric Properties

The synthesis of chiral 2,5-dihydro-1H-pyrrole derivatives is an area of significant interest in organic chemistry. Asymmetric synthesis strategies are employed to control the stereochemistry of these molecules. For example, the enzymatic kinetic resolution of racemic intermediates is a key step in the synthesis of enantiomerically pure (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid. carbogen-amcis.com The stereoisomeric properties of molecules are defined by the spatial arrangement of their atoms. msu.edu Chiral ligands and catalysts often incorporate pyrrole-based structures to induce stereoselectivity in chemical reactions. researchgate.net Despite the established importance of chirality in this class of compounds, specific studies on the synthesis and detailed analysis of the stereoisomeric properties of chiral derivatives of this compound are not well-documented.

Exploration of Diverse N-Substituted Dihydropyrrole Analogues

The exploration of diverse N-substituted dihydropyrrole and pyrrole analogues is a broad area of research. Synthetic methods such as the Paal-Knorr reaction allow for the introduction of a wide variety of substituents on the nitrogen atom. organic-chemistry.org The synthesis of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran (B146720) and various amines demonstrates the versatility of this approach. organic-chemistry.org Research has also been conducted on the synthesis of substituted pyrrole derivatives based on spirocyclic scaffolds. mdpi.com While these studies provide a general framework for the synthesis of diverse N-substituted pyrroles and their hydrogenated counterparts, a specific and systematic exploration of analogues based on the this compound structure is not extensively covered in the scientific literature.

Applications and Synthetic Utility of 1 Propan 2 Yl 2,5 Dihydro 1h Pyrrole in Organic Synthesis

Function as Synthetic Intermediates and Building Blocks

The unique combination of a nitrogen heterocycle and an alkene moiety makes 1-(propan-2-yl)-2,5-dihydro-1H-pyrrole a valuable intermediate for accessing more complex and saturated heterocyclic systems. Its reactivity can be selectively targeted at the nitrogen atom, the double bond, or the allylic positions, providing multiple pathways for molecular elaboration.

The 2,5-dihydro-1H-pyrrole core is a direct precursor to two other fundamental five-membered nitrogen heterocycles: pyrroles and pyrrolidines. The conversion to either scaffold is highly efficient and depends on the choice of reaction conditions, making the title compound a strategic branch-point in synthetic routes.

Synthesis of Pyrroles: The transformation of a 2,5-dihydropyrrole to the corresponding aromatic pyrrole (B145914) involves an oxidation reaction that formally removes two hydrogen atoms to introduce a second double bond and establish aromaticity. This process, often termed dehydrogenation or aromatization, can be accomplished using a variety of oxidants. For instance, dihydropyrrole intermediates formed during certain catalytic cycles can undergo final oxidative aromatization to yield the stable pyrrole product. rsc.org This conversion is a key step in many multi-component pyrrole syntheses where the dihydropyrrole is the penultimate intermediate.

Synthesis of Pyrrolidines: Conversely, the fully saturated pyrrolidine (B122466) ring can be accessed through the reduction of the double bond in this compound. This is typically achieved via catalytic hydrogenation. researchgate.net This transformation is of significant interest as the pyrrolidine scaffold is a ubiquitous structural motif in natural products, pharmaceuticals, and organocatalysts. nih.govresearchgate.net The hydrogenation is often performed using precious metal catalysts (e.g., Rhodium, Palladium, or Ruthenium) on a solid support like carbon or alumina (B75360) under a hydrogen atmosphere. researchgate.net The reaction conditions can be tuned to achieve high yields and, in substrates with existing stereocenters, high diastereoselectivity. researchgate.net

| Target Scaffold | Reaction Type | Typical Reagents/Catalysts |

|---|---|---|

| 1-(propan-2-yl)-1H-pyrrole | Oxidation / Aromatization | DDQ, IBX, MnO₂, Air/Catalyst |

| 1-(propan-2-yl)pyrrolidine | Reduction / Hydrogenation | H₂, Rh/C, Pd/C, Ru/Al₂O₃ |

The 2,5-dihydro-1H-pyrrole framework is more than just a precursor to simpler heterocycles; it is a valuable building block for assembling intricate molecular architectures found in natural products and medicinally relevant compounds. nih.gov A powerful demonstration of this utility is seen in strategies that functionalize the dihydropyrrole ring as a key step in a total synthesis.

For example, the asymmetric C–H functionalization of N-Boc-2,5-dihydro-1H-pyrrole, a related derivative, has been employed as the cornerstone of a concise synthesis of (−)-dragocin D. nih.gov In this work, a dirhodium-catalyzed reaction selectively installs a functionalized aryl group at the C2 position of the ring with exceptionally high enantioselectivity (97% ee) and diastereoselectivity (>20:1 d.r.). nih.gov This step forges a key bond and sets a critical stereocenter, transforming the simple starting material into a highly functionalized intermediate. This intermediate contains the core structure and stereochemical information necessary for elaboration into the complex final target. nih.gov This strategy highlights how the 2,5-dihydropyrrole scaffold can be used to introduce complexity and chirality early in a synthetic sequence, streamlining the construction of otherwise difficult-to-access molecules.

Serinolpyrroles, which are pyrroles bearing a 2-amino-1,3-propanediol (B45262) (serinol) substituent on the nitrogen atom, are of interest in medicinal and materials chemistry. researchgate.netpolimi.it The synthesis of these molecules is often achieved through a Paal–Knorr reaction between a 1,4-dicarbonyl compound and serinol. polimi.it During this process, reactive intermediates are formed that ultimately cyclize and dehydrate to form the aromatic pyrrole ring. polimi.it

N-substituted 2,5-dihydro-1H-pyrroles can be viewed as stable analogues of the transient intermediates in such syntheses. The dihydropyrrole structure can be functionalized through various means (e.g., dihydroxylation of the double bond) to generate precursors that lead to serinol-like side chains. This positions compounds like this compound as potential starting points for novel synthetic routes to these valuable derivatives, offering an alternative to the direct condensation of dicarbonyls.

Potential as Chiral Auxiliaries and Organocatalysts in Asymmetric Synthesis

The field of asymmetric synthesis, which aims to produce single enantiomers of chiral molecules, relies heavily on the use of chiral catalysts and auxiliaries. ddugu.ac.in The pyrrolidine scaffold is central to many successful organocatalysts (e.g., proline), and the structural rigidity of the 2,5-dihydro-1H-pyrrole ring makes it an attractive platform for developing new tools for stereocontrolled reactions. unibo.it

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can ideally be recovered. wikipedia.org Famous examples include Evans' oxazolidinones and Oppolzer's camphorsultam, which effectively control the stereochemistry of aldol, alkylation, and cycloaddition reactions. nih.govresearchgate.net

A chiral version of this compound, functionalized and rendered enantiopure, could serve as a novel chiral auxiliary. The design principles would involve several key features:

Facile Attachment and Cleavage: The auxiliary would be attached to a substrate (e.g., a carboxylic acid, forming an amide) and later cleaved under mild conditions.

Effective Stereochemical Control: The rigid, cyclic structure of the dihydropyrrole, combined with the steric bulk of the N-isopropyl group and other potential substituents on the ring, would create a biased chiral environment. This environment would force incoming reagents to approach from a specific face, leading to a single desired stereoisomer.

Conformational Rigidity: The ring structure and the N-isopropyl group would lock the conformation of the substrate-auxiliary conjugate, leading to predictable and high levels of stereoselectivity.

| Step | Description | Typical Reagents | Desired Outcome |

|---|---|---|---|

| 1. Acylation | Attach substrate to auxiliary. | Propionyl chloride, Et₃N | N-Propionyl-dihydropyrrole |

| 2. Enolate Formation | Generate a stereodefined enolate. | LDA or Bu₂BOTf, DIPEA | (Z)-Enolate |

| 3. Alkylation | React with an electrophile. | Benzyl bromide (BnBr) | High diastereoselectivity (>95:5 d.r.) |

| 4. Cleavage | Remove auxiliary. | LiOH, H₂O₂ or LiAlH₄ | Chiral acid/alcohol and recovered auxiliary |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions, offering a metal-free alternative to traditional methods. nih.gov Chiral secondary amines, particularly derivatives of proline, are among the most successful classes of organocatalysts. unibo.it They operate by forming transient nucleophilic enamines or electrophilic iminium ions with carbonyl substrates.

A chiral, enantiopure derivative of this compound represents a structural analogue of proline and is a promising candidate for a novel organocatalyst. Its secondary amine is capable of participating in the same catalytic cycles. The dihydropyrrole backbone offers a conformationally constrained scaffold that can be modified to tune steric and electronic properties, potentially leading to catalysts with unique reactivity and selectivity profiles. Such catalysts could be applied to a wide range of fundamental asymmetric transformations, including:

Michael Additions: Catalyzing the conjugate addition of nucleophiles (like aldehydes or ketones) to α,β-unsaturated systems.

Aldol Reactions: Promoting the reaction between two carbonyl compounds to form β-hydroxy carbonyls with high stereocontrol. nih.govnih.gov

Mannich Reactions: Facilitating the three-component reaction of an aldehyde, an amine, and a ketone.

The development of dihydropyrrole-based organocatalysts could provide new tools for accessing chiral molecules with high efficiency and enantioselectivity. snnu.edu.cn

Role in the Development of Advanced Materials (general pyrrole derivatives context)

The inherent properties of the pyrrole ring, such as its aromaticity and electron-rich nature, make its derivatives valuable components in the development of advanced materials. scispace.com Pyrrole-based compounds are integral to the creation of polymers, dyes, and other functional organic materials. scispace.comalliedacademies.org Their utility extends to applications in luminescence chemistry and as catalysts for polymerization processes. scispace.com

One significant application is in the formulation of elastomer composites with low energy dissipation, which is particularly relevant for applications like performance tires. nih.gov For instance, pyrrole compounds derived from the sustainable resource 2,5-dimethylfuran (B142691) have been used to functionalize carbon black fillers. nih.gov This functionalization enhances the interaction between the filler and the polymer matrix (e.g., poly(styrene-co-butadiene) and natural rubber), leading to improved dynamic rigidity and a reduction in the Payne effect, which signifies lower energy loss. nih.gov

Furthermore, the pyrrole scaffold is a key component in the architecture of conducting polymers. scispace.com The ability of pyrrole to be easily polymerized into polypyrrole, a well-known organic conducting material, has cemented its role in the field of electronics and materials science. These materials find use in sensors, electrochromic devices, and as antistatic coatings. The versatility of the pyrrole ring allows for the synthesis of derivatives with tailored electronic and physical properties, further expanding their application in modern technology. mdpi.com

| Material Type | Specific Pyrrole Derivative Application | Resulting Improvement/Function | Reference |

|---|---|---|---|

| Elastomer Composites | Pyrrole compounds (e.g., 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethane-1-thiol) for functionalizing carbon black. | Reduced Payne effect, increased dynamic rigidity, lower energy dissipation in tires. | nih.gov |

| Conducting Polymers | Polymerization of pyrrole and its derivatives to form materials like polypyrrole. | Creation of organic materials with electrical conductivity for use in electronics and sensors. | scispace.commdpi.com |

| Specialty Chemicals | Intermediates in the synthesis of dyes, photographic chemicals, and perfumes. | Provides a core structure for molecules with specific optical or chemical properties. | scispace.comalliedacademies.org |

Reagent Applications and Functionalization Chemistry

The 2,5-dihydro-1H-pyrrole core is a valuable scaffold in organic synthesis, amenable to a wide range of functionalization reactions. These reactions allow for the introduction of various substituents and the construction of more complex molecular architectures, often with high levels of stereocontrol.

A notable example is the dirhodium tetracarboxylate-catalyzed asymmetric C–H functionalization of N-Boc-2,5-dihydro-1H-pyrrole. nih.gov This reaction, using aryldiazoacetates, selectively functionalizes the C2 position (alpha to the nitrogen atom) with high diastereoselectivity and enantioselectivity. nih.gov This method provides a stark contrast to reactions with ethyl diazoacetate, which typically lead to cyclopropanation of the double bond. nih.gov The resulting functionalized pyrrolidine precursors are valuable intermediates for synthesizing pharmaceutically relevant molecules. nih.gov

Another powerful strategy is the gold-catalyzed domino cycloisomerization/functionalization sequence. acs.org This process transforms easily accessible substituted pyrrole derivatives into 7,8-disubstituted 7,8-dihydroindolizin-6(5H)-ones. acs.org The reaction proceeds under mild conditions and facilitates the diastereoselective formation of new C-C and C-O bonds, showcasing the utility of dihydropyrroles in constructing complex bicyclic systems. acs.org

Multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR), also provide an efficient route to novel 2,5-dihydropyrroles. researchgate.net By combining starting materials like N-phenylglycine derivatives, propargylamine, various aldehydes, and isocyanides, a diverse range of 3-pyrroline (B95000) derivatives can be synthesized rapidly. researchgate.net This is followed by a base-mediated annulation involving a 5-endo-dig cyclization to form the dihydropyrrole ring. researchgate.net Similarly, one-pot, three-component reactions between α-hydroxyketones, oxoacetonitriles, and primary amines yield N-substituted 2,3,5-functionalized 3-cyanopyrroles with high selectivity and atom economy. nih.gov

These functionalization strategies highlight the role of this compound and related structures as versatile reagents and synthetic intermediates, enabling the efficient construction of diverse and complex heterocyclic compounds.

| Reaction Type | Substrate | Key Reagents/Catalyst | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Asymmetric C–H Functionalization | N-Boc-2,5-dihydro-1H-pyrrole | Dirhodium tetracarboxylate (e.g., Rh₂(S-PTAD)₄), aryldiazoacetate | α-Functionalized pyrrolidines | High diastereo- and enantioselectivity (>20:1 d.r., 97% ee). | nih.gov |

| Gold-Catalyzed Domino Reaction | Substituted pyrrole aldehyde-ynes | Gold(I) catalyst | 7,8-disubstituted 7,8-dihydroindolizin-6(5H)-ones | Stereoselective C-C and C-O bond formation under mild conditions. | acs.org |

| Ugi 4CR / Annulation | N-phenylglycine derivatives, propargylamine, aldehydes, isocyanides | Base-mediated (for annulation) | Functionalized 2,5-dihydropyrroles | Metal-free, high efficiency, builds structural complexity in two steps. | researchgate.net |

| Three-Component Reaction | α-hydroxyketones, oxoacetonitriles, primary amines | Acetic acid | N-substituted 2,3,5-functionalized 3-cyanopyrroles | High selectivity, high atom efficiency, water is the only byproduct. | nih.gov |

Conclusion and Future Research Directions

Synthesis and Characterization Advancements for 1-(propan-2-yl)-2,5-dihydro-1H-pyrrole

While specific literature on the synthesis of this compound is not extensively detailed, its synthesis can be inferred from established methods for N-substituted 2,5-dihydropyrroles. A primary route would involve the Clauson-Kaas reaction, reacting 2,5-dimethoxytetrahydrofuran (B146720) with isopropylamine. Another plausible approach is the ring-closing metathesis of a diallylamine (B93489) precursor, N,N-diallylisopropylamine, followed by isomerization.

Advancements in characterization techniques are crucial for confirming the structure and purity of such compounds. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be the principal method for structural elucidation. Further characterization would involve Infrared (IR) spectroscopy to identify functional groups and Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.

Table 1: Predicted Physicochemical Properties and Spectroscopic Data for this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₇H₁₃N |

| Molecular Weight | 111.18 g/mol |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Predicted ¹H-NMR Shifts | |

| CH (isopropyl) | Multiplet |

| CH₃ (isopropyl) | Doublet |

| CH₂ (ring) | Multiplet |

| CH (ring) | Multiplet |

| Predicted ¹³C-NMR Shifts | |

| CH (isopropyl) | ~50-60 ppm |

| CH₃ (isopropyl) | ~20-25 ppm |

| CH₂ (ring) | ~55-65 ppm |

| CH (ring) | ~125-135 ppm |

Note: NMR shift predictions are estimates and can vary based on solvent and other experimental conditions. Data is algorithmically generated based on structure.

Future research will likely focus on optimizing synthetic yields, exploring greener synthetic pathways, and developing more detailed spectroscopic and crystallographic characterization methods to provide a comprehensive understanding of the molecule's structural and electronic properties.

Emerging Methodologies for Dihydropyrrole Synthesis

The synthesis of dihydropyrroles, including N-substituted variants, is a field of active research, with numerous innovative methodologies emerging. researchgate.netrsc.org These methods often aim to improve efficiency, atom economy, and environmental friendliness compared to traditional approaches. researchgate.net

Recent advancements include:

Catalytic Cycloadditions: Rhodium- and gold-catalyzed reactions have shown great promise in constructing the dihydropyrrole ring. nih.gov For instance, rhodium-catalyzed [3+2] cycloaddition reactions can provide access to highly substituted dihydropyrroles. researchgate.net

Multicomponent Reactions (MCRs): One-pot MCRs that combine three or more starting materials to form complex products in a single step are highly efficient. researchgate.net These reactions reduce waste and simplify purification processes.

Green Chemistry Approaches: The use of environmentally benign solvents like water or ionic liquids, and even solvent-free conditions, is becoming more prevalent. researchgate.netorganic-chemistry.org Catalyst-free methods, often promoted by microwave irradiation or ball-milling, are also being developed to minimize environmental impact. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters, leading to higher yields and purity of dihydropyrrole derivatives.

Table 2: Comparison of Modern Dihydropyrrole Synthesis Methodologies

| Methodology | Key Features | Advantages | Potential Limitations |

|---|---|---|---|

| Metal-Catalyzed Cycloaddition | Utilizes catalysts like Rh, Au, Mn. researchgate.netnih.gov | High efficiency, good control over stereochemistry. | Cost and toxicity of metal catalysts, need for inert atmosphere. |

| Multicomponent Reactions | One-pot synthesis from multiple starting materials. researchgate.net | High atom economy, operational simplicity, reduced waste. | Substrate scope can be limited, optimization can be complex. |

| Green Approaches | Solvent-free, water as solvent, catalyst-free. researchgate.net | Environmentally friendly, reduced cost and waste. | May require higher temperatures or longer reaction times. |

Future efforts in this area will continue to focus on developing catalytic systems with higher turnover numbers, expanding the substrate scope of MCRs, and integrating flow chemistry for the large-scale, sustainable production of dihydropyrroles.

Frontiers in Computational Chemistry for Dihydropyrrole Systems

Computational chemistry has become an indispensable tool for understanding the structure, reactivity, and properties of molecules like this compound. nih.gov Theoretical calculations, particularly using Density Functional Theory (DFT), can provide deep insights that complement experimental findings. rsc.org

Key areas of computational investigation for dihydropyrrole systems include:

Structural Analysis: Gas-phase electron diffraction (GED) augmented with ab initio calculations has been used to determine the conformational preferences of the parent 2,5-dihydropyrrole ring, revealing the presence of different conformers. acs.org Similar studies on N-substituted derivatives can elucidate the influence of the substituent on ring puckering and geometry.

Reaction Mechanisms: Computational modeling can map out the energy profiles of synthetic reactions, identifying transition states and intermediates. rsc.org This is crucial for understanding reaction kinetics and selectivity, and for designing more efficient synthetic routes.

Spectroscopic Prediction: Theoretical calculations can accurately predict spectroscopic data (NMR, IR), which aids in the characterization and identification of newly synthesized compounds.

Electronic Properties: Methods like Natural Bond Orbital (NBO) analysis can be used to study the electronic structure, charge distribution, and orbital interactions within the molecule. mdpi.com This information is vital for predicting reactivity and potential applications in materials science.

Future frontiers in this field will involve the use of more sophisticated computational models that can accurately simulate solvent effects and complex reaction environments. The application of machine learning and artificial intelligence to predict reaction outcomes and design novel dihydropyrrole structures with desired properties is also a rapidly growing area of interest. nih.gov

Prospective Roles in Advanced Organic Synthesis and Materials Science

The dihydropyrrole scaffold is a valuable building block in organic synthesis and a key component in various functional materials. scispace.comresearchgate.net While this compound itself may not have direct applications, it serves as a precursor or structural motif for more complex and functionalized molecules.

In Organic Synthesis:

Synthetic Intermediate: The double bond in the dihydropyrrole ring can be functionalized through various reactions (e.g., epoxidation, dihydroxylation, hydrogenation) to create a range of saturated pyrrolidine (B122466) derivatives, which are common cores in many biologically active compounds and pharmaceuticals. nih.gov

Ligand Development: N-substituted pyrrolidines and related structures derived from dihydropyrroles can serve as chiral ligands in asymmetric catalysis.

In Materials Science:

Polymer Chemistry: The parent compound, pyrrole (B145914), is famous for its role in conducting polymers like polypyrrole. While the 2,5-dihydro derivative is not aromatic and thus not directly suited for conducting polymers, it could potentially be used as a monomer in the synthesis of novel non-conjugated polymers with unique thermal or mechanical properties. The N-isopropyl group would influence the solubility and processing characteristics of such polymers.

Functional Materials: Pyrrole derivatives have been investigated for their use in creating functionalized materials, such as coatings or additives for composites. nih.gov For example, pyrrole compounds have been used to functionalize silica (B1680970) and carbon allotropes to improve the properties of elastomeric composites. nih.gov

Future research will likely explore the incorporation of the this compound moiety into larger, more complex molecular architectures to develop new pharmaceuticals, agrochemicals, and advanced materials with tailored properties. The development of polymerization methods for such monomers could open new avenues in materials science.

Q & A

Q. What are the common synthetic routes for 1-(propan-2-yl)-2,5-dihydro-1H-pyrrole?

The synthesis typically involves cyclization or substitution reactions. For example, analogous dihydropyrrole derivatives are synthesized via refluxing precursors with chloranil in xylene, followed by NaOH treatment, organic layer separation, and recrystallization from methanol . For the propan-2-yl variant, alkylation of the pyrrole nitrogen using isopropyl halides in the presence of a base (e.g., NaH) under anhydrous conditions is a plausible route. Reaction progress should be monitored via TLC, and purity confirmed by NMR .

Q. How is the structure of this compound characterized?

Key techniques include:

- NMR Spectroscopy : NMR reveals the dihydro-pyrrole ring’s proton environment (e.g., vinyl protons at δ 5.2–5.8 ppm and isopropyl methyl groups at δ 1.2–1.4 ppm). NMR confirms the quaternary carbon attached to nitrogen .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHN, [M]+ = 111.1050) .

- Infrared Spectroscopy : Stretching frequencies for C=N (∼1650 cm) and C-H (isopropyl, ∼2970 cm) are diagnostic .

Q. What are the key physical properties relevant to experimental design?

Critical properties include:

- Boiling Point : Analogous dihydropyrroles (e.g., 2,5-dihydro-1H-pyrrole) have boiling points near 115–120°C .

- Solubility : Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the pyrrole ring’s partial polarity.

- Stability : Susceptible to oxidation; storage under inert atmosphere (N/Ar) is recommended .

Q. What purification techniques are effective for this compound?

- Recrystallization : Use methanol or ethanol as solvents for high-purity crystals .

- Column Chromatography : Employ silica gel with hexane/ethyl acetate gradients (e.g., 8:2 ratio) to isolate the product .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrrole ring be achieved?

Strategies include:

- Electrophilic Substitution : The dihydro-pyrrole’s electron-rich double bond directs electrophiles (e.g., nitration, sulfonation) to the α-position. For example, tosylation at the nitrogen using p-toluenesulfonyl chloride under basic conditions yields N-substituted derivatives .

- Transition Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can functionalize halogenated derivatives at specific positions .

Q. What mechanistic insights exist for [4+2] cycloaddition reactions involving this compound?

The dihydro-pyrrole’s conjugated diene system participates in Diels-Alder reactions. Computational studies (DFT) suggest that electron-withdrawing substituents on the dienophile lower the activation energy by enhancing orbital overlap. Experimental validation via NMR kinetics (monitoring diene consumption) is recommended .

Q. How do computational methods predict the reactivity of derivatives?

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO). For example, the HOMO of this compound localizes on the diene, explaining its nucleophilicity .

- Molecular Dynamics : Simulate solvent effects (e.g., toluene vs. DMSO) on reaction pathways for functionalization .

Q. How can contradictions in reported biological activities be resolved?

- Dose-Response Studies : Perform IC assays across multiple cell lines to clarify cytotoxicity thresholds .

- Structural Analog Comparison : Test derivatives with varying substituents (e.g., replacing isopropyl with ethyl) to isolate structure-activity relationships (SAR).

- Assay Reprodubility : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.